molecular formula C11H21Cl2N B1434917 3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride CAS No. 1986846-41-6

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride

Cat. No. B1434917
CAS RN: 1986846-41-6
M. Wt: 238.19 g/mol
InChI Key: SZXCJLKMVWOEFP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride (CMCHP) is a synthetic compound of the cyclohexylpyrrolidine family, which is widely used as a reagent in organic synthesis. CMCHP is a versatile compound with a broad range of applications in scientific research, including medicinal chemistry and drug discovery.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • The hydrochloride of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, derived from indole and 1-cyclohexyl-2-pyrrolidinone, can undergo hydrolytic ring opening to produce various compounds. Its crystal structure as a dihydrate has been determined, showcasing its potential in chemical synthesis (Aghazadeh et al., 2012).

Synthesis Techniques

  • The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid has been studied, revealing the influence of different reduction agents and solvents on yield. This process demonstrates the utility of 3-(Chloromethyl)-1-cyclohexylpyrrolidine Hydrochloride in creating specific pyrrolidine derivatives (Li Zi-cheng, 2009).

Biological Studies

  • Research on the molecular structure of related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride has been extensive, involving methods like X-ray crystallography and NMR, highlighting the potential of 3-(Chloromethyl)-1-cyclohexylpyrrolidine Hydrochloride in biological studies (Nour T Abdel Ghani & A. Mansour, 2012).

Antimicrobial and Antifungal Activities

  • The hydrochlorides of certain compounds similar to 3-(Chloromethyl)-1-cyclohexylpyrrolidine have shown weak antimicrobial and antifungal activities, suggesting the potential for this compound in such applications (Ольга Викторовна Сурикова et al., 2014).

Drug Synthesis and Development

  • The compound has been used in the synthesis of N-acylpyrrolidine, an inhibitor of HCV polymerase, illustrating its role in developing therapeutic agents (Armel A. Agbodjan et al., 2008).

properties

IUPAC Name

3-(chloromethyl)-1-cyclohexylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN.ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCJLKMVWOEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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